2-[(Dimethylamino)methylidene]-4-ethylcyclohexan-1-one
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Overview
Description
2-[(Dimethylamino)methylidene]-4-ethylcyclohexan-1-one is a chemical compound with the molecular formula C11H19NO It is known for its unique structure, which includes a dimethylamino group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]-4-ethylcyclohexan-1-one typically involves the reaction of cyclohexanone derivatives with dimethylamine. One common method includes the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which facilitates the formation of the dimethylamino group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]-4-ethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include Lawesson’s reagent for thionation, hydrazine for condensation reactions, and various oxidizing and reducing agents . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclohexanone derivatives.
Scientific Research Applications
2-[(Dimethylamino)methylidene]-4-ethylcyclohexan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylidene]-4-ethylcyclohexan-1-one involves its interaction with molecular targets through its dimethylamino group. This group can participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways. The compound’s reactivity is attributed to the push-pull nature of the dimethylamino group, which can stabilize transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(E)-3-[(Dimethylamino)methylidene]furan-2(3H)-thiones: These compounds share the dimethylamino group and exhibit similar reactivity patterns.
N,N-Dimethylformamide dimethyl acetal derivatives: These compounds are used in similar synthetic applications and exhibit comparable chemical properties.
Uniqueness
2-[(Dimethylamino)methylidene]-4-ethylcyclohexan-1-one is unique due to its specific cyclohexanone structure combined with the dimethylamino group
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C11H19NO/c1-4-9-5-6-11(13)10(7-9)8-12(2)3/h8-9H,4-7H2,1-3H3/b10-8- |
InChI Key |
GDSVZBISCMPTSP-NTMALXAHSA-N |
Isomeric SMILES |
CCC1CCC(=O)/C(=C\N(C)C)/C1 |
Canonical SMILES |
CCC1CCC(=O)C(=CN(C)C)C1 |
Origin of Product |
United States |
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